molecular formula C11H9N5O2 B043696 3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline CAS No. 115044-40-1

3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline

Cat. No. B043696
M. Wt: 243.22 g/mol
InChI Key: QJUZXQZNGRZGAG-UHFFFAOYSA-N
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Description

3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline is a chemical compound with the molecular formula C11H9N5O2 . It has an average mass of 243.221 Da and a monoisotopic mass of 243.075623 Da .


Molecular Structure Analysis

The molecular structure of 3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline consists of 11 carbon atoms, 9 hydrogen atoms, 5 nitrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline are not detailed in the search results. The molecular formula is C11H9N5O2, and it has an average mass of 243.221 Da and a monoisotopic mass of 243.075623 Da .

Scientific Research Applications

  • Synthesis of Quinoxaline Derivatives : A study demonstrated an efficient method for synthesizing N-heterocycle-fused quinoxalines using dimethyl sulfoxide, yielding a range of products with moderate to excellent yields (Xie et al., 2017).

  • Synthesis of Potent Mutagens : Research has shown a convenient synthesis of the potent mutagen 3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxalin-2-amine from 2-fluoro-5-nitrotoluene, which is related to 3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline (Grivas, 1985).

  • Mutagenicity and Toxicity Studies : The compound and its derivatives are noted for their high mutagenicity due to the imidazole ring and 2-amino group, making them potentially toxic to humans (Grivas & Jägerstad, 1984).

  • Carcinogen Metabolism Studies : Studies have investigated the metabolism of dietary carcinogens like MeIQx, which is closely related to 3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline, in rat liver cells and human hepatocytes. These studies provide insights into the metabolic pathways and potential toxic effects of these compounds (Bashir et al., 1989); (Turesky et al., 2001).

  • Cancer Research : Some studies have focused on the role of these compounds in cancer initiation and progression, exploring how certain metabolites may contribute to colon cancer (Lakshmi et al., 2006).

  • Detection and Quantification in Foods : Research has developed methods for detecting and quantifying carcinogens like 3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline and its derivatives in various foods, which is crucial for understanding their impact on public health (Murray et al., 1993).

properties

IUPAC Name

3,8-dimethyl-2-nitroimidazo[4,5-f]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O2/c1-6-5-12-7-3-4-8-10(9(7)13-6)14-11(15(8)2)16(17)18/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJUZXQZNGRZGAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70150940
Record name 3H-Imidazo(4,5-f)quinoxaline, 3,8-dimethyl-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70150940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline

CAS RN

115044-40-1
Record name 3H-Imidazo(4,5-f)quinoxaline, 3,8-dimethyl-2-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115044401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3H-Imidazo(4,5-f)quinoxaline, 3,8-dimethyl-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70150940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
A Paehler, J Richoz, J Soglia, P Vouros… - Chemical research in …, 2002 - ACS Publications
Liquid chromatography with electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) was used to measure DNA adducts of the carcinogen 2-amino-3,8-dimethylimidazo[4,5-f…
Number of citations: 59 pubs.acs.org
WG Stillwell, RJ Turesky, R Sinha, SR Tannenbaum - Cancer research, 1999 - AACR
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), a major heterocyclic aromatic amine (HAA) formed in cooked meats, is metabolically transformed to mutagenic/carcinogenic …
Number of citations: 49 aacrjournals.org
RJ Turesky, I Bracco-Hammer, J Markovic… - Chemical research in …, 1990 - ACS Publications
The metabolism of 2-amino-3, 8-dimethylimidazo [4, 5-/] quinoxaline, a potent bacterial mutagen and rodent carcinogen formed in low quantitiesin cooked meat and fish, was studied in …
Number of citations: 49 pubs.acs.org
S Grivas - Journal of chemical research. Synopses (Print), 1988 - pascal-francis.inist.fr
Synthesis of 3,8-dimethyl-2-nitro-3H-imidazo[4,5-f]-quinoxaline, the 2-nitro analogue of the food carcinogen MeIQx CNRS Inist Pascal-Francis CNRS Pascal and Francis Bibliographic …
Number of citations: 28 pascal-francis.inist.fr
JS Stover, CJ Rizzo - Chemical research in toxicology, 2007 - ACS Publications
2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) is a highly mutagenic heterocyclic amine formed in all cooked meats. IQ has been found to be a potent inducer of frameshift mutations in …
Number of citations: 11 pubs.acs.org
P Baranczewski, JÅ Gustafsson, L Möller - Biomarkers, 2004 - Taylor & Francis
Heterocyclic aromatic amines (HAAs) are produced during cooking of proteinaceous food such as meat and fish. Humans eating a normal diet are regularly exposed to these food-…
Number of citations: 16 www.tandfonline.com
MD Friesen, K Kaderlik, D Lin, L Garren… - Chemical research in …, 1994 - ACS Publications
Cooking and/or pyrolysis of foods rich in animal protein (meat, fish, poultry) induces the formation of a family of structurally related heterocyclic aromatic amines that have been shown to …
Number of citations: 164 pubs.acs.org
T Negishi, M Nagao, K Hiramoto, H Hayatsu - Mutagens in Food, 2018 - books.google.com
The ultraviolet absorption spectra and the pKa values were measured in the Faculty of Pharmaceutical Sciences, Okayama University by Dr. Sakae Arimoto and Miss Makiko Akashi …
Number of citations: 5 books.google.com

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